molecular formula C18H24N2O2S B11593157 (5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11593157
M. Wt: 332.5 g/mol
InChI Key: UGXNSALMOOYOEC-GDNBJRDFSA-N
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Description

(5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a benzylidene group, a thioxoimidazolidinone ring, and various substituents

Preparation Methods

The synthesis of (5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one typically involves multiple steps. One common synthetic route includes the condensation of 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde with 3-propyl-2-thioxoimidazolidin-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

(5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the benzylidene group to a corresponding alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene group. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alkanes.

Scientific Research Applications

(5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound has potential applications in studying biological processes, particularly those involving sulfur-containing compounds. It can be used as a probe to investigate enzyme activities and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have bioactive properties, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thioxoimidazolidinone ring and benzylidene group are key structural features that enable the compound to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to (5Z)-5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one include other thioxoimidazolidinones and benzylidene derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds with different alkyl or aryl groups may exhibit different reactivity or bioactivity, highlighting the uniqueness of this compound in terms of its specific substituents and overall structure.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers. Further research into its properties and applications may lead to new discoveries and advancements in these areas.

Properties

Molecular Formula

C18H24N2O2S

Molecular Weight

332.5 g/mol

IUPAC Name

(5Z)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H24N2O2S/c1-6-7-20-17(21)15(19-18(20)23)10-13-9-14(11(2)3)16(22-5)8-12(13)4/h8-11H,6-7H2,1-5H3,(H,19,23)/b15-10-

InChI Key

UGXNSALMOOYOEC-GDNBJRDFSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2C)OC)C(C)C)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2C)OC)C(C)C)NC1=S

Origin of Product

United States

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